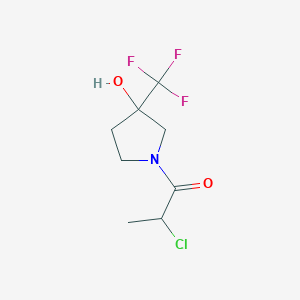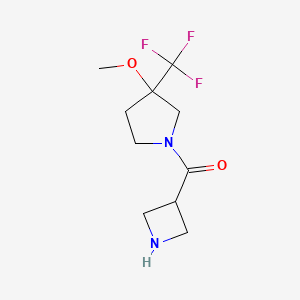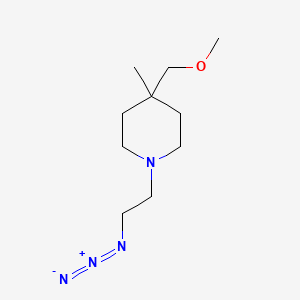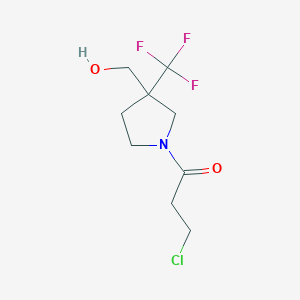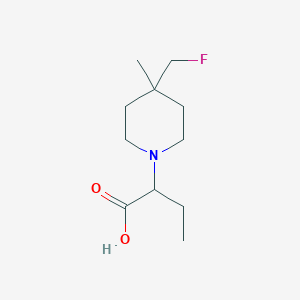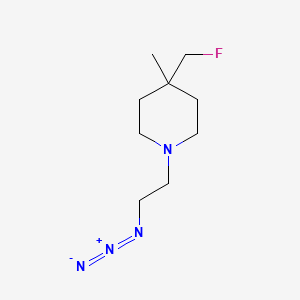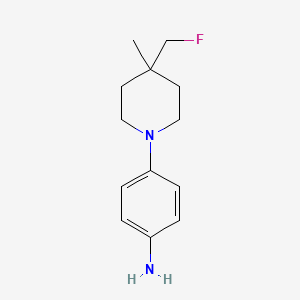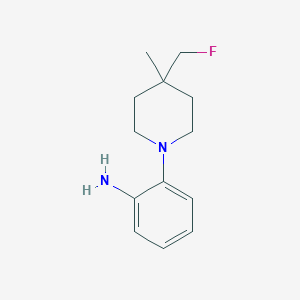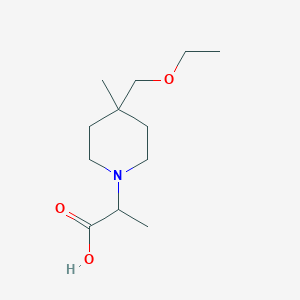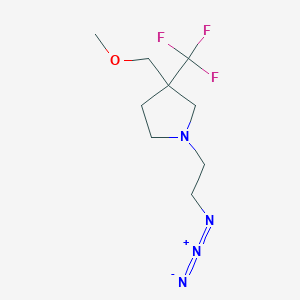
1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H13F3N2O and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on trifluoromethyl-containing compounds, like the ones closely related to "1-(2-Aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol," focuses on developing new synthetic routes and understanding their chemical properties. For instance, the simple and highly diastereoselective synthesis of trifluoromethyl-containing myosmines through the reaction between 2-(aminomethyl)pyridine and hexafluoro-2,4-pentanedione shows the importance of trifluoromethyl groups in synthetic chemistry for achieving high diastereoselectivity (Ohkura et al., 2003). Similarly, studies on the structural and vibrational properties of thiadiazol-pyrrolidin-2-ol derivatives emphasize the role of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of these molecules (Laurella & Erben, 2016).
Molecular Interactions and Crystal Engineering
Research on heterocyclic compounds with aminoethyl and pyrrolidino substitutions highlights their utility in crystal engineering and the study of molecular interactions. For example, studies on bis-substituted dicyanoquinodimethanes with pyrrolidino and other heterocyclic moieties investigate their crystal structures, showcasing inter- and intramolecular hydrogen bonding that leads to supramolecular structures with strong fluorescence and potential applications in material science (Raghavaiah et al., 2016).
Biological and Medical Applications
The synthesis of functionalized trifluoromethyl-substituted pyrrolidines through organocatalytic processes demonstrates the potential of these compounds in developing new pharmaceuticals. Such methodologies allow for the creation of pyrrolidine derivatives with high stereoselectivity and functional diversity, showing promise for medical and biological applications (Zhi et al., 2016).
Material Science and Conductive Polymers
The role of pyrrolidin-3-ols and related compounds extends into material science, particularly in the synthesis of conductive polymers. Pyrrole derivatives are foundational in creating polypyrroles, which are highly stable, flexible films that exhibit electrical conductivity. This highlights the potential of such compounds in developing new materials with specific electronic properties (Anderson & Liu, 2000).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)1-3-12(5-6)4-2-11/h13H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTVJOBCNWSWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


